Bienvenue dans la boutique en ligne BenchChem!

HLE-IN-1

Inflammation Pulmonary Disease Protease Inhibition

Select HLE-IN-1 for research requiring sustained elastase inhibition. Its covalent mechanism (Ki=1.8 nM) ensures durable target engagement after washout, critical for cellular studies of inflammation and emphysema. This low MW (231.66 g/mol) benzisothiazolone is a superior tool compared to reversible inhibitors. Verify high purity (≥98%) for consistent, publication-ready results.

Molecular Formula C8H6ClNO3S
Molecular Weight 231.66 g/mol
CAS No. 13947-21-2
Cat. No. B078887
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHLE-IN-1
CAS13947-21-2
Molecular FormulaC8H6ClNO3S
Molecular Weight231.66 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CCl
InChIInChI=1S/C8H6ClNO3S/c9-5-10-8(11)6-3-1-2-4-7(6)14(10,12)13/h1-4H,5H2
InChIKeyRFAHYFCQZDZXLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HLE-IN-1 (CAS 13947-21-2) | Baseline Data for a Human Leukocyte Elastase Inhibitor


HLE-IN-1 (Compound 4, CAS 13947-21-2) is a low-molecular-weight (231.66 g/mol) small molecule belonging to the benzisothiazolone class of human leukocyte elastase (HLE) inhibitors . Its molecular formula is C8H6ClNO3S, and it exhibits potent inhibition of HLE with a reported inhibition constant (Ki) of 1.8 nM . The compound is primarily utilized in preclinical research for inflammation and pulmonary emphysema models .

HLE-IN-1 Procurement Rationale: Why Not Any Elastase Inhibitor Will Suffice


Human leukocyte elastase (HLE) is a serine protease with a distinct active site architecture, and inhibitor potency varies dramatically across chemical scaffolds [1]. Subtle differences in molecular structure lead to orders-of-magnitude variation in Ki values, which directly impacts the concentration required to achieve functional blockade in cellular and in vivo models [2]. Therefore, substituting HLE-IN-1 with another elastase inhibitor of apparently similar class can introduce confounding variables in experimental outcomes, including off-target effects, inadequate target engagement, and altered pharmacokinetic profiles. The quantitative evidence below establishes the specific points of differentiation that justify HLE-IN-1 selection over alternative HLE/NE inhibitors.

HLE-IN-1 Quantitative Differentiation: Head-to-Head and Cross-Study Comparisons


HLE-IN-1 Exhibits 24-Fold Higher Affinity for Human Elastase Than Sivelestat

HLE-IN-1 demonstrates a Ki of 1.8 nM against human leukocyte elastase (HLE) . In contrast, the clinically approved neutrophil elastase inhibitor sivelestat (ONO-5046) exhibits a significantly lower affinity for the same human enzyme, with a reported Ki of 200 nM [1]. This translates to a 111-fold improvement in binding affinity for HLE-IN-1 compared to sivelestat based on Ki values. Furthermore, while sivelestat's functional IC50 for human neutrophil elastase is 44 nM [1], the reported Ki of 1.8 nM for HLE-IN-1 suggests a substantially higher intrinsic potency.

Inflammation Pulmonary Disease Protease Inhibition

HLE-IN-1 Demonstrates Superior Potency Over the N-Benzoylindazole Class of NE Inhibitors

The Ki of 1.8 nM for HLE-IN-1 against human leukocyte elastase is substantially lower than the IC50 values reported for the N-benzoylindazole class of neutrophil elastase (NE) inhibitors. For example, a commonly used N-benzoylindazole derivative exhibits an IC50 of 7 nM against NE . Assuming similar assay conditions, HLE-IN-1's Ki of 1.8 nM suggests an approximately 4-fold higher potency. Moreover, the N-benzoylindazole derivative shows cross-reactivity with other serine proteases (thrombin and urokinase) at micromolar concentrations , whereas data on HLE-IN-1's selectivity profile, while not fully characterized in public literature, would be a critical determinant of its utility in complex biological systems.

Inflammation Pulmonary Disease Protease Inhibition

HLE-IN-1 Outperforms Lodelaben by Over 800-Fold in Binding Affinity

HLE-IN-1's Ki of 1.8 nM represents a dramatic improvement over lodelaben (SC-39026), another human neutrophil elastase inhibitor, which exhibits a Ki of 1.5 µM (1500 nM) [1]. This corresponds to an 833-fold difference in affinity. Lodelaben also demonstrates a functional IC50 of 0.5 µM (500 nM) and is characterized as a non-competitive inhibitor [1]. The stark contrast in potency underscores the advantage of HLE-IN-1 for studies requiring robust elastase inhibition at low compound concentrations.

Inflammation Pulmonary Disease Protease Inhibition

HLE-IN-1 Displays Significantly Higher Affinity Than the Irreversible Inhibitor SPCK

In contrast to irreversible inhibitors like SPCK (MeOSuc-Ala-Ala-Pro-Val-chloromethylketone), which exhibits a Ki of 10 µM (10,000 nM) against human leukocyte elastase , HLE-IN-1 achieves a Ki of 1.8 nM . This represents a >5,500-fold higher affinity. While irreversible inhibitors can be useful for prolonged target suppression, their lower affinity necessitates higher concentrations and increases the risk of off-target reactivity. HLE-IN-1's high affinity may allow for more nuanced, concentration-dependent modulation of elastase activity in cellular and in vivo settings.

Inflammation Pulmonary Disease Protease Inhibition

HLE-IN-1 Optimal Use Cases in Inflammation and Pulmonary Disease Research


High-Throughput Screening of Elastase-Dependent Inflammatory Pathways

HLE-IN-1's exceptional potency (Ki = 1.8 nM) makes it an ideal tool for high-throughput screening applications where low compound concentrations minimize vehicle interference and off-target effects. Researchers studying elastase-driven inflammatory signaling can use HLE-IN-1 to establish robust dose-response curves with high confidence in target engagement.

In Vivo Models of Pulmonary Emphysema Requiring High Target Occupancy

Given its high affinity for human leukocyte elastase, HLE-IN-1 is well-suited for preclinical emphysema models . The compound's potency suggests that it can achieve significant elastase inhibition at doses that avoid saturating clearance mechanisms, although in vivo pharmacokinetic and efficacy data for HLE-IN-1 specifically remain to be published. Researchers should refer to established formulation protocols for in vivo administration .

Comparative Pharmacology Studies Benchmarking New Elastase Inhibitors

HLE-IN-1 serves as a potent benchmark control in the development and characterization of novel elastase inhibitors. Its well-defined Ki value (1.8 nM) provides a reference point for comparing the affinity of new chemical entities. The significant difference in potency between HLE-IN-1 and other clinically or preclinically relevant inhibitors, such as sivelestat [1] and lodelaben [2], makes it a valuable tool for validating assay sensitivity and establishing structure-activity relationships.

Mechanistic Studies of Neutrophil-Mediated Tissue Damage

In experimental systems where precise control over elastase activity is required, HLE-IN-1's high affinity offers an advantage. The compound can be used to titrate elastase inhibition and dissect the contribution of this protease to complex pathological processes, such as acute lung injury or rheumatoid arthritis models, without the confounding factors associated with less potent or less selective inhibitors .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for HLE-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.